1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

JNK3 inhibitor thiophene regioisomer structure-activity relationship

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034542-84-0, molecular formula C₁₇H₁₈N₄OS, MW 326.4) is a synthetic small molecule belonging to the thiophenyl-pyrazolourea class of c-Jun N-terminal kinase 3 (JNK3) inhibitors. This chemotype was developed through structure-activity relationship (SAR) optimization to achieve isoform-selective JNK3 inhibition with oral bioavailability and brain penetration, targeting neurodegenerative and CNS disorders.

Molecular Formula C17H18N4OS
Molecular Weight 326.42
CAS No. 2034542-84-0
Cat. No. B2632598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
CAS2034542-84-0
Molecular FormulaC17H18N4OS
Molecular Weight326.42
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C=CC=N3
InChIInChI=1S/C17H18N4OS/c1-13-6-2-3-7-14(13)20-17(22)18-12-15(16-8-4-11-23-16)21-10-5-9-19-21/h2-11,15H,12H2,1H3,(H2,18,20,22)
InChIKeyPQRFPVAGXCRVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034542-84-0): A Thiophenyl-Pyrazolourea JNK3 Inhibitor for CNS Research


1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034542-84-0, molecular formula C₁₇H₁₈N₄OS, MW 326.4) is a synthetic small molecule belonging to the thiophenyl-pyrazolourea class of c-Jun N-terminal kinase 3 (JNK3) inhibitors . This chemotype was developed through structure-activity relationship (SAR) optimization to achieve isoform-selective JNK3 inhibition with oral bioavailability and brain penetration, targeting neurodegenerative and CNS disorders [1]. The compound combines a pyrazole ring, a thiophene ring, and a urea linker, with an o-tolyl group at the urea terminus .

Why Generic JNK3 or Pan-JNK Inhibitors Cannot Substitute for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea


Within the thiophenyl-pyrazolourea chemotype, small structural modifications can drastically alter JNK3 inhibitory potency, isoform selectivity, and drug metabolism and pharmacokinetic (DMPK) properties [1]. For example, shifting the thiophene attachment from the 2-position (CAS 2034542-84-0) to the 3-position (CAS 2034253-27-3) yields a positional isomer with identical molecular weight but potentially different binding interactions and selectivity profiles [2]. More broadly, pan-JNK inhibitors such as SP600125 lack the isoform selectivity required to avoid JNK1/2-mediated toxicity, while earlier aminopyrazole-based JNK3 inhibitors like SR-3576 (IC₅₀ 7 nM) differ in their amide/urea architecture, which affects general kinase selectivity and PK profiles . These differences make generic substitution scientifically unreliable without explicit comparative data for the specific assay context.

Quantitative Differentiation Evidence: 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea vs. Closest Analogs


Thiophene Regioisomer Differentiation: 2-Thienyl vs. 3-Thienyl Attachment Controls JNK3 Binding Pocket Occupancy

The target compound (CAS 2034542-84-0) incorporates a thiophene ring attached at the 2-position (thiophen-2-yl), distinguishing it from its closest commercially cataloged analog, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea (CAS 2034253-27-3), which bears a thiophen-3-yl group [1]. In the Feng et al. (2021) SAR study of the thiophenyl-pyrazolourea series, the thiophene ring occupies hydrophobic pocket-II of JNK3, and the substitution pattern on the thiophene ring directly modulates JNK3 affinity [2]. The 3,5-disubstituted thiophene analogue (compound 6) achieved a JNK3 IC₅₀ of 0.05 µM with 72-fold selectivity over JNK1, while the 2,6-disubstitution pattern (compound 4) gave only submicromolar potency (IC₅₀ 0.8 µM), demonstrating that thiophene regiochemistry is a critical determinant of JNK3 inhibitory activity [2].

JNK3 inhibitor thiophene regioisomer structure-activity relationship kinase selectivity

Kinase Selectivity Advantage: Thiophenyl-Pyrazolourea Chemotype Provides Broad Kinase Selectivity vs. Aminopyrazole JNK3 Inhibitors

The thiophenyl-pyrazolourea chemotype (to which CAS 2034542-84-0 belongs) demonstrates a fundamentally broader general kinase selectivity profile compared to earlier aminopyrazole-based JNK3 inhibitors such as SR-3576 (JNK3 Inhibitor XII, CAS 1164153-22-3) [1]. In a panel profiling study of 374 wild-type kinases, the optimized thiophenyl-pyrazolourea lead compound 17 showed significant inhibition (>80%) only toward JNK3 [1]. By contrast, the aminopyrazole-based lead compound 1 inhibited four off-target kinases (Clk2, haspin, Mek3, Ysk4) in a 464-kinase panel at 10 µM [1]. The replacement of the phenyl ring with a thiophenyl ring in this chemotype favored JNK3 binding interactions in both hydrophobic pocket-I and hydrophobic pocket-II, contributing to improved general selectivity [1].

JNK3 isoform selectivity kinase panel profiling thiophenyl-pyrazolourea SR-3576 comparison

Structural Biology Resource: Co-Crystal Structure of Thiophenyl-Pyrazolourea Inhibitors in JNK3 Guides Rational Design

Co-crystal structures of thiophenyl-pyrazolourea inhibitors bound to human JNK3 have been solved at resolutions of 1.73–1.84 Å, providing atomic-level detail of the binding mode (PDB entries: 7KSI, 7KSJ, 7KSK) [1]. These structures reveal that the pyrazole nitrogen and urea NH form hydrogen bonds with hinge residue M149, while the aniline-urea NH engages in water-bridged H-bonds with K93, and the thiophene ring occupies hydrophobic pocket-II [2]. This structural information is directly applicable to CAS 2034542-84-0, which shares the identical thiophenyl-pyrazolourea core scaffold. No co-crystal structures are publicly available for the thiophen-3-yl positional isomer (CAS 2034253-27-3), meaning that computational modeling or crystallographic studies using CAS 2034542-84-0 can leverage experimentally validated binding poses that may not be directly transferable to the 3-yl analogue [1].

X-ray crystallography JNK3 co-crystal structure structure-based drug design PDB 7KSI

Oral Bioavailability and Brain Penetration: Differentiated DMPK Profile vs. Earlier Pyrazole-Urea JNK3 Inhibitors

Earlier pyrazole-urea JNK3 inhibitors (leads 1 and 2 from Feng et al.) gave none or very low oral bioavailability, which was the primary liability of that scaffold [1]. Optimization to the thiophenyl-pyrazolourea chemotype (exemplified by compound 17) yielded orally bioavailable and brain-penetrant JNK3 inhibitors. Compound 17 achieved a plasma concentration of 0.96 µM and a brain concentration of 1.08 µM following oral dosing at 10 mg/kg in mice, with a brain-to-plasma ratio of 1.13 [1]. Additionally, compound 17 demonstrated high stability in human liver microsomes (t₁/₂ = 66 min) and a clean CYP-450 inhibition profile (low activity against 1A2, 2C9, 2D6, and 3A4) [1]. While these data are for compound 17 rather than CAS 2034542-84-0 specifically, they establish the DMPK potential of the thiophenyl-pyrazolourea chemotype.

oral bioavailability brain penetration DMPK CNS drug discovery

Recommended Research Applications for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034542-84-0)


JNK3 Selectivity Pocket SAR Studies Leveraging Thiophene Regiochemistry

SAR programs exploring JNK3 hydrophobic pocket-II occupancy can use CAS 2034542-84-0 as a defined 2-thienyl reference point, with the 3-thienyl isomer (CAS 2034253-27-3) serving as the positional control. This pair enables isolation of the thiophene attachment vector's contribution to JNK3 affinity and isoform selectivity, as established by the Feng et al. (2021) SAR framework demonstrating that thiophene regiochemistry produces substantial potency differences within the chemotype [1].

Crystallography and Structure-Based Drug Design Using Validated Co-Crystal Templates

Medicinal chemistry efforts requiring experimentally determined binding poses for docking or pharmacophore modeling can leverage the high-resolution co-crystal structures of the thiophenyl-pyrazolourea series in JNK3 (PDB 7KSI at 1.73 Å, 7KSJ, 7KSK) [2]. CAS 2034542-84-0 shares the identical core scaffold, allowing reliable extrapolation of binding interactions including hinge-region H-bonds (M149), selectivity pocket occupancy, and hydrophobic pocket-II interactions [1].

CNS-Targeted JNK3 Inhibitor Profiling with a Low Off-Target Liability Scaffold

For phenotypic screening in neuronal models where kinase selectivity is critical, compounds based on the thiophenyl-pyrazolourea scaffold offer a cleaner off-target profile compared to earlier aminopyrazole JNK3 inhibitors. The chemotype's demonstrated general kinase selectivity—inhibiting only JNK3 in a 374-kinase panel [1]—makes it suitable for target engagement studies where confounding polypharmacology must be minimized.

In Vivo Proof-of-Concept Studies Requiring Oral Dosing and Brain Exposure

The thiophenyl-pyrazolourea chemotype's demonstrated oral bioavailability and brain penetration (brain/plasma ratio of 1.13 for compound 17) [1] supports its use as a starting point for in vivo CNS efficacy models of Alzheimer's disease, Parkinson's disease, or other neurodegenerative conditions where JNK3 is implicated. The clean CYP-450 profile (low inhibition of 1A2, 2C9, 2D6, 3A4) and human liver microsome stability (t₁/₂ = 66 min for compound 17) [1] further reduce DMPK-related attrition risk in early in vivo studies.

Quote Request

Request a Quote for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.